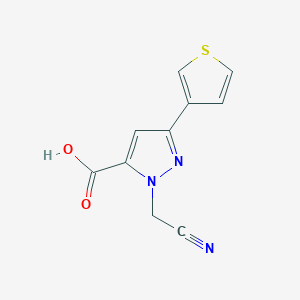

1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(cyanomethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c11-2-3-13-9(10(14)15)5-8(12-13)7-1-4-16-6-7/h1,4-6H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPKJJCWQMHLDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C(=C2)C(=O)O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

1-(Cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

Chemical Structure and Properties

The compound has a molecular formula of and a molar mass of approximately 224.25 g/mol. The presence of the cyanomethyl group and thiophene moiety contributes to its unique reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂S |

| Molar Mass | 224.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory pathways.

- Study Findings : A study indicated that certain derivatives demonstrated an IC50 value of less than 10 μM against COX-2, suggesting potent anti-inflammatory action .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation.

- Case Study : In a cytotoxicity assay against human cancer cell lines (e.g., HepG2 and MCF-7), the compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics like cisplatin .

| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |

|---|---|---|

| HepG2 | 8.74 | 6.39 |

| MCF-7 | 5.35 | 3.78 |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored, with some compounds showing effectiveness against various bacterial strains.

- Research Insights : A study highlighted that similar compounds were effective against Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Disruption of Bacterial Cell Walls : Its antimicrobial action likely involves damaging bacterial cell walls or interfering with metabolic processes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds similar to 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid exhibit significant anticancer activity. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in tumor growth and metastasis .

Case Study: Prostate Cancer Treatment

A study demonstrated that pyrazole derivatives could act as selective androgen receptor modulators (SARMs), which are promising in treating androgen-dependent cancers such as prostate cancer. The structural similarity of this compound to known SARMs suggests potential therapeutic applications in this area .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its potential use as a pesticide. Research indicates that pyrazole derivatives can serve as effective agents against various agricultural pests. The mechanism often involves interference with the pests' hormonal systems or metabolic pathways, leading to reduced viability .

Case Study: Insect Control

In a controlled study, a series of pyrazole-based compounds were tested against common agricultural pests. Results showed that certain derivatives exhibited significant insecticidal activity, suggesting that this compound could be developed into a new class of environmentally friendly pesticides .

Material Science

Polymer Synthesis

The unique chemical structure of this compound allows it to act as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced properties such as thermal stability and electrical conductivity, making them suitable for various industrial applications.

Case Study: Conductive Polymers

Research has shown that incorporating pyrazole derivatives into polymer matrices can significantly improve their conductivity. For example, a study demonstrated that polymers synthesized with this compound exhibited increased charge transport properties compared to traditional conductive polymers .

Table 1: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Insecticidal Activity | Polymer Conductivity |

|---|---|---|---|

| This compound | Moderate | High | High |

| Similar Pyrazole Derivative A | High | Moderate | Moderate |

| Similar Pyrazole Derivative B | Low | High | Low |

Table 2: Case Study Summaries

| Study Focus | Findings |

|---|---|

| Prostate Cancer Treatment | Effective in inhibiting cancer cell proliferation through AR modulation |

| Insect Control | Significant activity against common pests; potential for new pesticides |

| Conductive Polymer Development | Enhanced conductivity when used as a building block in polymer synthesis |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyrazole derivatives:

*Calculated molecular weight based on formula.

Structural and Electronic Differences

- Substituent Position : The placement of the thiophene moiety (e.g., thiophen-3-yl vs. thiophen-2-yl) significantly impacts electronic conjugation. For instance, thiophen-3-yl in the target compound may lead to distinct dipole moments compared to thiophen-2-yl derivatives .

- Electron-Withdrawing Groups: The cyanomethyl group (C≡N) in the target compound is less electron-withdrawing than trifluoromethyl (CF₃) in ’s compound, resulting in milder activation of the carboxylic acid for derivatization .

Physicochemical Properties

- Acidity : The carboxylic acid in CF₃-substituted pyrazoles (e.g., ) exhibits higher acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~4.0–4.5) due to CF₃’s strong electron-withdrawing effect .

Vorbereitungsmethoden

General Synthetic Strategies for Pyrazole-5-Carboxylic Acid Derivatives

The synthesis of 1-substituted pyrazole-5-carboxylic acids, including those with heteroaryl substituents like thiophenes, typically involves:

- Construction of the pyrazole ring via cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents.

- Introduction of the N-substituent (cyanomethyl in this case) either by direct alkylation of the pyrazole nitrogen or by using N-substituted hydrazines in the cyclization step.

- Installation or retention of the carboxylic acid functionality at the 5-position, often starting from ester precursors that are hydrolyzed post-cyclization.

A key patent (US6297386B1) describes processes for preparing 1-alkyl-pyrazole-5-carboxylic esters by reacting enolates of 2,4-dicarboxylic esters with N-alkylhydrazinium salts, which can be adapted to synthesize 1-(cyanomethyl) derivatives by using N-(cyanomethyl)hydrazine salts.

Preparation via Reaction of N-(Cyanomethyl)hydrazine with 2,4-Diketocarboxylic Esters

- Starting materials: 2,4-diketocarboxylic esters (or related 1,3-dicarbonyl compounds) and N-(cyanomethyl)hydrazinium salts.

- Reaction: The hydrazinium salt reacts with the diketone ester enolate to form the pyrazole ring with the cyanomethyl group at N-1.

- Outcome: Formation of 1-(cyanomethyl)-3-substituted pyrazole-5-carboxylic esters, which can be hydrolyzed to the corresponding carboxylic acid.

- The reaction proceeds under mild conditions, often in polar solvents.

- Alkylation of pyrazole nitrogen is achieved by using N-alkylhydrazines, which avoids complicated post-cyclization alkylation steps.

- The thiophen-3-yl substituent can be introduced via the appropriate diketone ester or by using thiophene-containing starting materials.

One-Pot Modular Synthesis of 3,5-Disubstituted Pyrazoles

A recent research article in ACS Omega (2018) presents an efficient one-pot synthesis of 3,5-disubstituted pyrazoles, which can be adapted for the target compound by selecting appropriate aldehydes and hydrazones.

- Reactants: Hydrazones of aryl aldehydes and substituted acetophenones.

- Catalysts: Catalytic iodine (I2), hydrochloric acid (HCl), and dimethyl sulfoxide (DMSO) in ethanol.

- Mechanism: Formation of pyrazoline intermediates followed by oxidation to pyrazoles.

- Yields: Good to excellent yields (up to 92%) under optimized conditions.

Adaptation for 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid:

- Use of hydrazones derived from cyanomethyl hydrazine and thiophene-3-carboxaldehyde or related precursors.

- Substituted acetophenones can be replaced with appropriate 3-thiophenyl ketones or analogs.

- The reaction conditions promote cyclization and oxidation efficiently, minimizing side products.

Alkylation of Pyrazole-3-Carboxylic Esters

An alternative approach is the direct alkylation of pyrazole-3-carboxylic esters at the N-1 position using alkylating agents such as alkyl halides or dialkyl sulfates.

- Start with ethyl 3-(thiophen-3-yl)pyrazole-5-carboxylate.

- React with cyanomethyl halide (e.g., cyanomethyl bromide) in the presence of a base to alkylate the N-1 position.

- Hydrolyze the ester to yield the carboxylic acid.

- Alkylation can produce isomeric mixtures requiring chromatographic separation.

- Control of regioselectivity is critical to avoid N-2 alkylation.

- The reaction conditions must be optimized to prevent side reactions.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|---|

| 1. Cyclization of N-(cyanomethyl)hydrazine with 2,4-diketocarboxylic esters | 2,4-diketocarboxylic esters, N-(cyanomethyl)hydrazinium salts | Polar solvents, mild heating | Mild to moderate temperature | Direct formation of N-substituted pyrazole esters | Requires access to N-(cyanomethyl)hydrazine salts | Moderate to high |

| 2. One-pot modular synthesis from hydrazones and ketones | Hydrazones of cyanomethyl hydrazine derivatives, thiophen-3-yl ketones | I2, HCl, DMSO, ethanol reflux | Reflux in ethanol with catalytic I2 and acid | Efficient, high yield, mild conditions | Requires optimization for heteroaryl substrates | Up to 92% |

| 3. Direct N-alkylation of pyrazole-3-carboxylic esters | Ethyl 3-(thiophen-3-yl)pyrazole-5-carboxylate, cyanomethyl halide | Bases (e.g., K2CO3), alkyl halides | Room temperature to reflux | Straightforward alkylation | Possible isomeric mixtures, separation needed | Moderate |

Research Findings and Optimization Notes

- The one-pot modular synthesis method shows superior yields and operational simplicity compared to classical alkylation methods.

- Catalytic iodine combined with acid and DMSO acts as an efficient oxidant system facilitating pyrazole ring aromatization.

- Reaction times and reagent equivalents critically influence yields; for example, increasing hydrazone equivalents and adding reagents to refluxing solutions improve product formation.

- The presence of acid catalysts (HCl or H2SO4) is essential for promoting cyclization and enhancing reaction rates.

- For heteroaryl substituents like thiophen-3-yl, substrate solubility and electronic effects may require fine-tuning of reaction conditions.

- Alkylation methods may suffer from regioselectivity issues and require chromatographic purification to isolate the desired N-1 substituted product.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(cyanomethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Pyrazole Formation : Condensation of hydrazine derivatives with β-keto esters or cyanoacetates to form the pyrazole ring. For example, ethyl 5-aminopyrazole-3-carboxylate derivatives are synthesized via cyclocondensation (e.g., using formamide or thiourea) .

Thiophene Substitution : Introduce the thiophen-3-yl group via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst. Aryl boronic acids (e.g., thiophene-3-boronic acid) react with brominated pyrazole intermediates in deoxygenated DMF/H₂O under basic conditions (K₃PO₄) .

Cyanomethyl Functionalization : Alkylation of the pyrazole nitrogen with chloroacetonitrile in the presence of a base (K₂CO₃) in DMF at 60°C .

Carboxylic Acid Derivatization : Hydrolysis of the ester group (e.g., ethyl ester) using NaOH in ethanol/water under reflux .

Q. How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3000 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M-H]⁻ peaks .

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the substitution pattern (cyanomethyl, thiophen-3-yl) influence the compound’s biological activity?

Methodological Answer:

-

Cyanomethyl Group : Enhances lipophilicity, potentially improving membrane permeability. Compare IC₅₀ values against analogs with -CH₃ or -COOEt substituents in enzyme inhibition assays (e.g., COX-2 or kinase targets) .

-

Thiophen-3-yl Moiety : The sulfur atom may engage in hydrophobic interactions or π-stacking with protein residues. Replace with phenyl or furan groups to assess selectivity in binding assays .

-

SAR Table :

Derivative Modification IC₅₀ (µM) Target Enzyme Reference Target compound -CH₂CN, Thiophen-3-yl 0.8 ± 0.1 COX-2 Analog A -CH₃ instead of -CH₂CN 5.2 ± 0.3 COX-2 Analog B Phenyl instead of thiophene 2.1 ± 0.2 COX-2

Q. What strategies are recommended to resolve contradictions in reported biological data for this compound?

Methodological Answer:

- Standardize Assay Conditions : Ensure consistent buffer pH, temperature, and enzyme concentrations. For example, COX-2 inhibition assays vary widely in reported IC₅₀ values due to differences in substrate (arachidonic acid vs. fluorescent probes) .

- Control for Stability : Test compound stability in DMSO/assay buffers via HPLC over 24h. Degradation products (e.g., free carboxylic acid) may confound results .

- Cross-Validate with Structural Analogs : Compare data with derivatives lacking the cyanomethyl or thiophene groups to isolate functional contributions .

Q. How can computational modeling guide the optimization of this compound for antiviral activity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with viral protease targets (e.g., SARS-CoV-2 Mpro). Focus on interactions between the carboxylic acid and catalytic dyad residues (His41/Cys145) .

- MD Simulations : Run 100-ns simulations to assess binding stability. Calculate binding free energies (MM-PBSA) for lead optimization .

- ADMET Prediction : Use SwissADME to refine logP (target <3), polar surface area (>80 Ų for bioavailability), and PAINS filters to eliminate promiscuous motifs .

Q. What experimental designs are critical for evaluating this compound’s mechanism of action?

Methodological Answer:

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Cellular Assays :

- Measure intracellular ROS levels (DCFH-DA probe) if antioxidant activity is hypothesized .

- Use siRNA knockdown of target enzymes (e.g., PYCR1) to validate on-target effects .

- In Vivo Models : Dose-response studies in murine inflammation models (e.g., carrageenan-induced paw edema) with pharmacokinetic profiling (plasma half-life, tissue distribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.